molecular formula C18H23NO2 B493230 4-(Octylamino)-1,2-naphthalenedione

4-(Octylamino)-1,2-naphthalenedione

Cat. No.: B493230
M. Wt: 285.4g/mol
InChI Key: FUGPNKCTNSAWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Octylamino)-1,2-naphthalenedione is a nitrogen-derived compound based on the 1,2-naphthalenedione (1,2-naphthoquinone) structure, designed for advanced chemical and pharmaceutical research . As a functionalized naphthoquinone, its core research value lies in its potential biological activity, particularly in the fields of oncology and infectious disease. The octylamino side chain is intended to enhance the molecule's properties and interaction with biological targets . Naphthoquinone derivatives are extensively investigated for their antitumoral and antimicrobial effects. Their proposed mechanism of action often involves redox cycling, a process where the quinone group can be reduced and re-oxidized within the cell, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress, damage cellular components, and trigger apoptosis in cancer cells . Furthermore, the strategic incorporation of nitrogen-containing groups, such as the octylamino side chain in this molecule, is a common approach in medicinal chemistry to tune physicochemical properties and improve biological efficacy, as these groups can mimic structures found in essential biomolecules . This makes this compound a compound of significant interest for researchers developing novel chemotherapeutic and anti-infective agents. It serves as a key intermediate or target molecule in synthetic chemistry for constructing more complex, polycyclic structures with potential pharmaceutical applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4g/mol

IUPAC Name

4-(octylamino)naphthalene-1,2-dione

InChI

InChI=1S/C18H23NO2/c1-2-3-4-5-6-9-12-19-16-13-17(20)18(21)15-11-8-7-10-14(15)16/h7-8,10-11,13,19H,2-6,9,12H2,1H3

InChI Key

FUGPNKCTNSAWMW-UHFFFAOYSA-N

SMILES

CCCCCCCCNC1=CC(=O)C(=O)C2=CC=CC=C21

Canonical SMILES

CCCCCCCCNC1=CC(=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The most relevant structural analog identified is 4-(Phenylamino)-1,2-naphthalenedione (CAS 27828-56-4, C₁₆H₁₁NO₂), which substitutes the octylamino group with a phenylamino (-NH-C₆H₅) moiety. Additional analogs include amino-substituted quinones such as 5-Hydroxynicotinic acid (CAS 27828-71-3), though its functional group and scaffold differ significantly .

Comparative Analysis

Table 1: Molecular and Physicochemical Properties
Property 4-(Octylamino)-1,2-naphthalenedione 4-(Phenylamino)-1,2-naphthalenedione
Molecular Formula C₁₈H₂₃NO₂ C₁₆H₁₁NO₂
Molecular Weight (g/mol) 285.38 237.26
LogP (Predicted) ~5.2 (highly lipophilic) ~3.1 (moderate lipophilicity)
Solubility Low in water; soluble in DMSO, lipids Low in water; soluble in polar aprotic solvents
Functional Group Aliphatic octylamino Aromatic phenylamino
Key Differences and Implications:

Synthetic Applications: The phenylamino derivative’s aromatic group may facilitate π-π stacking in dye molecules or charge-transfer complexes, whereas the octylamino chain could enhance compatibility with lipid-based drug delivery systems.

Preparation Methods

Halogenation Followed by Nucleophilic Substitution

A widely employed strategy involves the synthesis of 4-chloro-1,2-naphthoquinone as a precursor. Chlorination of 1,2-naphthoquinone is achieved using thionyl chloride (SOCl2\text{SOCl}_2) in dichloromethane at 0–5°C, yielding the 4-chloro derivative in ~65% yield. Subsequent nucleophilic substitution with octylamine proceeds via a two-step mechanism:

  • Activation : The chloro group is polarized by a Lewis acid catalyst such as cerium(III) chloride (CeCl3\text{CeCl}_3), enhancing electrophilicity.

  • Substitution : Octylamine attacks the activated carbon, displacing chloride.

Reaction conditions typically involve refluxing in dimethylformamide (DMF) for 12–24 hours, achieving yields of 70–85%. Microwave-assisted reactions reduce time to 30–60 minutes with comparable yields.

Representative Procedure :

  • Dissolve 4-chloro-1,2-naphthoquinone (1 mmol) and CeCl3\text{CeCl}_3 (0.1 mmol) in DMF.

  • Add octylamine (1.2 mmol) and heat at 80°C for 12 h.

  • Quench with ice water, filter, and recrystallize from ethanol.

Direct Amination via Michael Addition

The Michael 1,4-addition of octylamine to 1,2-naphthoquinone exploits the quinone’s α,β-unsaturated carbonyl system. While 1,2-naphthoquinone’s conjugation is primarily between positions 1 and 2, the adjacent ring’s position 4 remains susceptible to nucleophilic attack under basic conditions. This method avoids halogenation but requires precise control of pH and temperature to prevent over-oxidation.

Optimized Conditions :

  • Solvent: Ethanol/water (4:1)

  • Base: Triethylamine (NEt3\text{NEt}_3, 2 equiv)

  • Temperature: 25°C (room temperature)

  • Yield: 60–70% after 48 hours

Oxidation of 4-Octylamino-1,2-Dihydroxynaphthalene

Starting from a dihydroxy precursor, this route involves synthesizing 4-octylamino-1,2-dihydroxynaphthalene followed by oxidation to the quinone. The dihydroxy intermediate is prepared via Mannich reaction or reductive amination, though yields are moderate (50–60%). Oxidation with periodic acid (H5IO6\text{H}_5\text{IO}_6) in aqueous acetic acid quantitatively converts the diol to the quinone.

Critical Steps :

  • Mannich Reaction :

    • React 1,2-dihydroxynaphthalene with octylamine and formaldehyde in methanol.

    • Yield: ~55%.

  • Oxidation :

    • Treat with H5IO6\text{H}_5\text{IO}_6 (2 equiv) in CH3COOH/H2O\text{CH}_3\text{COOH}/\text{H}_2\text{O} (3:1) at 50°C for 6 h.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)Reaction Time
Halogenation/SubstitutionHigh selectivity, scalableRequires toxic chlorinating agents70–8512–24 h
Michael AdditionAvoids halogenation, mild conditionsLow yield, long reaction time60–7048 h
Oxidation of PrecursorStraightforward oxidation stepModerate precursor synthesis yield50–606 h (oxidation)

Characterization and Analytical Data

Synthesized this compound is characterized by:

  • 1H^1\text{H} NMR (DMSO-d6d_6) :

    • δ 8.05–7.80 (m, 4H, aromatic),

    • δ 6.25 (s, 1H, NH),

    • δ 3.30–3.20 (m, 2H, CH2\text{CH}_2-NH),

    • δ 1.50–1.20 (m, 12H, octyl chain),

    • δ 0.88 (t, 3H, CH3\text{CH}_3).

  • IR (KBr) :

    • 3320 cm1^{-1} (N-H stretch),

    • 1675 cm1^{-1} (C=O quinone),

    • 1590 cm1^{-1} (C=C aromatic) .

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